4-(Dichloroacetyl)-1-piperazinecarboxaldehyde
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Overview
Description
4-(dichloroacetyl)piperazine-1-carbaldehyde is a member of the class of piperazines that is piperazine in which one of the nitrogens is substituted with a formyl group, while the other is substituted with a dichloroacetyl group. An antispermatogenic agent. It has a role as an antispermatogenic agent. It is a member of piperazines, a member of formamides, a tertiary carboxamide and an organochlorine compound.
Scientific Research Applications
Kinetic Behavior Studies : This compound has been involved in the study of kinetic behavior, particularly in reactions like reversible deprotonation and nucleophilic additions, contributing to the understanding of resonance effects and transition-state imbalances in certain anions (Bernasconi & Stronach, 1990).
Synthesis and Characterization : It's used in the synthesis of novel compounds, such as the series of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine, which have been studied for their antidepressant and antianxiety activities (Kumar et al., 2017).
Antimicrobial Activities : Research has also focused on the synthesis of new derivatives involving piperazine, examining their antimicrobial activities. This includes the creation of triazole derivatives and their efficacy against various microorganisms (Bektaş et al., 2007).
Neurodegenerative Disease Research : Piperazine derivatives have been investigated for their potential in inhibiting human acetylcholinesterase, an enzyme linked to Alzheimer's disease. This research contributes to the understanding of Alzheimer's and potential therapeutic approaches (Varadaraju et al., 2013).
Synthetic Methodology Development : It's involved in developing new synthetic methodologies, like the visible-light-driven synthesis of 2-substituted piperazines, demonstrating advances in medicinal chemistry and organic synthesis (Gueret et al., 2020).
Cancer Research : Some research has focused on synthesizing compounds with this chemical and evaluating their anti-proliferative properties on cancer cells, contributing to potential cancer treatments (Ahagh et al., 2019).
properties
CAS RN |
77368-16-2 |
---|---|
Product Name |
4-(Dichloroacetyl)-1-piperazinecarboxaldehyde |
Molecular Formula |
C7H10Cl2N2O2 |
Molecular Weight |
225.07 g/mol |
IUPAC Name |
4-(2,2-dichloroacetyl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C7H10Cl2N2O2/c8-6(9)7(13)11-3-1-10(5-12)2-4-11/h5-6H,1-4H2 |
InChI Key |
RZVIXHNWFHNVDI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C=O)C(=O)C(Cl)Cl |
Canonical SMILES |
C1CN(CCN1C=O)C(=O)C(Cl)Cl |
Other CAS RN |
77368-16-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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